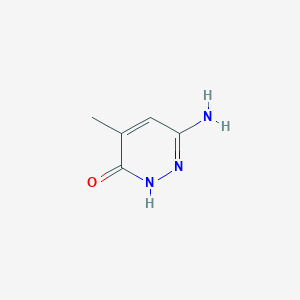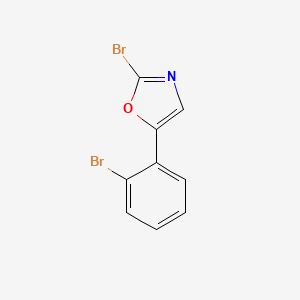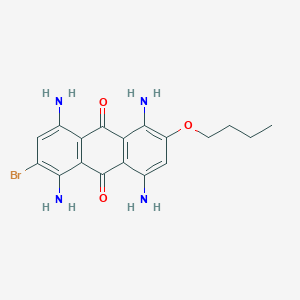
6-(Dimethylamino)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)quinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a dimethylamino group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)quinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of suitable aniline-type precursors using classic methods for quinoline ring assembly, such as the Skraup reaction or the Doebner-Miller synthesis . These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reaction conditions, or the use of recyclable catalysts . These methods aim to produce the compound in a greener and more sustainable manner.
化学反応の分析
Types of Reactions
6-(Dimethylamino)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Quinolones in the hydroxy form stabilized by intramolecular hydrogen bonding.
科学的研究の応用
6-(Dimethylamino)quinolin-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Dimethylamino)quinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)quinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of the 4th position.
6-Methoxyquinoline: Features a methoxy group at the 6th position instead of a dimethylamino group.
Uniqueness
6-(Dimethylamino)quinolin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
6-(dimethylamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-3-4-10-9(7-8)11(14)5-6-12-10/h3-7H,1-2H3,(H,12,14) |
InChIキー |
HFQAGLMNNSVOPN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)NC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


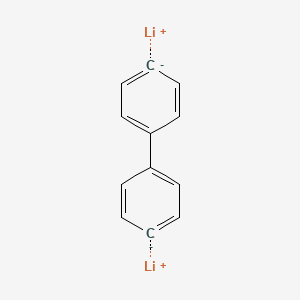
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
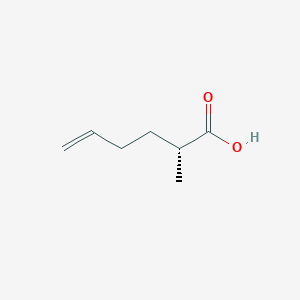
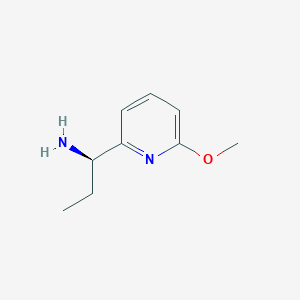
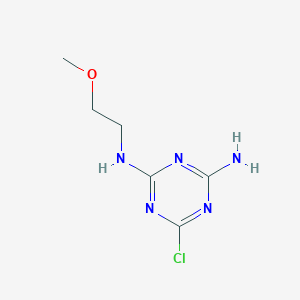
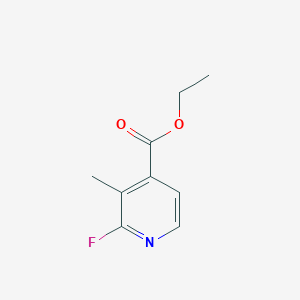
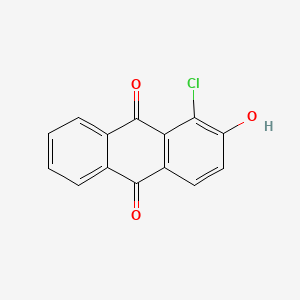
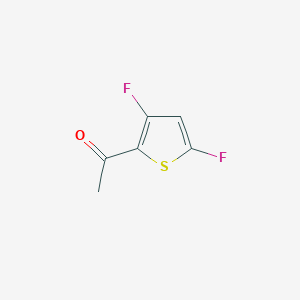
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
